4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that features a combination of several functional groups, including a benzimidazole ring, a pyrrolidinone ring, and phenyl groups with halogen substitutions
Scientific Research Applications
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or receptor binding due to its structural features.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
The compound contains a benzodiazole or benzimidazole ring, which is a common feature in many bioactive molecules . These structures often bind with high affinity to multiple receptors , suggesting that “4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one” might interact with various biological targets.
Biochemical Pathways
The compound also contains a pyrrolidine ring, which is found in many biologically active compounds
Pharmacokinetics
Pyrrolidine derivatives are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound”.
Result of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the benzimidazole ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the 2-(2-chlorophenoxy)ethyl group: This step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base.
Formation of the pyrrolidinone ring: This can be synthesized by cyclization of an appropriate amide precursor under basic conditions.
Final coupling: The final step involves coupling the benzimidazole derivative with the pyrrolidinone derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-2-(2-chlorophenoxy)ethylbenzimidazole
- 4-(2-chlorophenoxy)-1-(4-fluorophenyl)pyrrolidin-2-one
- 2-(2-chlorophenoxy)-1-(4-fluorophenyl)benzimidazole
Uniqueness
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one: is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both a benzimidazole ring and a pyrrolidinone ring in the same molecule allows for diverse interactions with biological targets, potentially leading to unique pharmacological effects.
Properties
IUPAC Name |
4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2/c26-20-5-1-4-8-23(20)32-14-13-29-22-7-3-2-6-21(22)28-25(29)17-15-24(31)30(16-17)19-11-9-18(27)10-12-19/h1-12,17H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNQCMKYDNAMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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